Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate
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Overview
Description
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde under controlled conditions. The reaction is carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate include:
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- Ethyl 3-(1H-pyrrol-1-yl)propanoate
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for the development of novel therapeutic agents and other applications in scientific research .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate |
InChI |
InChI=1S/C11H12N2O2/c1-15-10(14)5-4-9-7-8-3-2-6-12-11(8)13-9/h2-3,6-7H,4-5H2,1H3,(H,12,13) |
InChI Key |
KPRWWPQJYGHJQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC2=C(N1)N=CC=C2 |
Origin of Product |
United States |
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